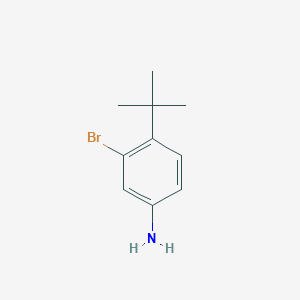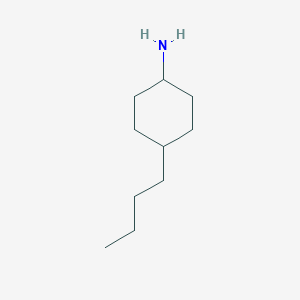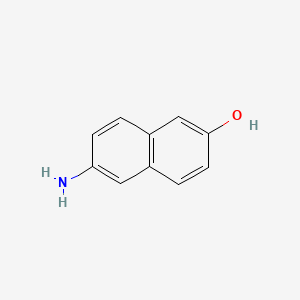![molecular formula C11H9NO2 B1267753 1-(苯并[d][1,3]二氧戊环-5-基)环丙烷腈 CAS No. 33522-14-4](/img/structure/B1267753.png)
1-(苯并[d][1,3]二氧戊环-5-基)环丙烷腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety and a nitrile group
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile typically involves the cyclopropanation of benzo[d][1,3]dioxole derivatives.
Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a halogenated precursor and a cyanide source.
Industrial Production Methods: Industrial production methods for 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile may involve continuous flow processes to optimize yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic conditions.
Reduction: LiAlH₄, Pd/C, hydrogen atmosphere.
Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters.
科学研究应用
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
作用机制
Target of Action
The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile are ATP-binding cassette transporters . These transporters play a crucial role in the treatment of cystic fibrosis . Additionally, this compound has shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Mode of Action
The compound interacts with its targets, causing changes in their function. For instance, in cancer cells, it has been found to cause cell cycle arrest at the S phase and induce apoptosis . This means it stops the cells from dividing and triggers their self-destruction, which can help to control the growth of the cancer.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. It modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the cell’s structural integrity leads to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis in targeted cells . This can lead to a reduction in the size of tumors and potentially halt the progression of diseases like cancer.
相似化合物的比较
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a bromine atom instead of a nitrile group.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound has a similar cyclopropane structure but includes an amide group instead of a nitrile.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, benzo[d][1,3]dioxole moiety, and nitrile group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWFPPDVEFZZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300015 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33522-14-4 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)



![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)


![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

